4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Description
“4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride” is a complex organic molecule . It contains a bicyclic structure, an amine group, and a carboxylic acid group. The compound is used in the efficient synthesis of rigid dipeptide mimetics, valuable in peptide-based drug discovery.
Synthesis Analysis
The synthesis of such compounds involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic structure, an amine group, and a carboxylic acid group. The InChI code for this compound is1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H
. Chemical Reactions Analysis
The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . The system can readily be derivatized with numerous transformations .Physical and Chemical Properties Analysis
The physical form of this compound is a solid . The molecular weight is 163.6 . The storage temperature is 4 degrees Celsius .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride to form 4-ethylcyclohexanone oxime, which is then reacted with sodium methoxide to form 4-ethyl-2-cyanobicyclo[2.1.1]hexane. The resulting compound is then hydrolyzed with hydrochloric acid to form 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, which is then converted to its hydrochloride salt form by reaction with hydrochloric acid.", "Starting Materials": [ "4-ethylcyclohexanone", "hydroxylamine hydrochloride", "sodium methoxide", "hydrochloric acid" ], "Reaction": [ "4-ethylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form 4-ethylcyclohexanone oxime.", "4-ethylcyclohexanone oxime is then reacted with sodium methoxide in methanol to form 4-ethyl-2-cyanobicyclo[2.1.1]hexane.", "4-ethyl-2-cyanobicyclo[2.1.1]hexane is hydrolyzed with hydrochloric acid to form 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid.", "4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is then reacted with hydrochloric acid to form its hydrochloride salt form, 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride." ] } | |
CAS No. |
2648940-79-6 |
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-7-3-8(4-7,6(10)11)9-5-7;/h9H,2-5H2,1H3,(H,10,11);1H |
InChI Key |
OWTXTKCBZISPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(NC2)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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